6-OXOLITHOCHOLIC ACID

Übersicht

Beschreibung

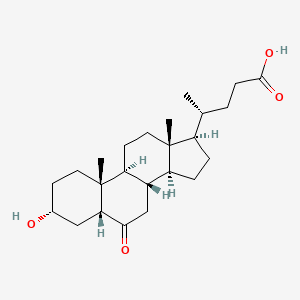

6-Ketolithocholic acid is a metabolite of lithocholic acid, a secondary bile acid. It is formed from lithocholic acid by the action of cytochrome P450 enzymes, specifically CYP3A1 and CYP3A2 . This compound has a molecular formula of C24H38O4 and a molecular weight of 390.6 g/mol

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

6-Ketolithocholsäure kann aus Lithocholsäure durch Hydroxylierung durch hepatische Cytochrom-P450-Enzyme synthetisiert werden . Die Reaktion beinhaltet die Einführung einer Ketogruppe an der 6. Position des Lithocholsäuremoleküls. Die Reaktionsbedingungen umfassen typischerweise das Vorhandensein von Cytochrom-P450-Enzymen, Sauerstoff und Kofaktoren wie NADPH.

Industrielle Produktionsverfahren

Die industrielle Produktion von 6-Ketolithocholsäure ist nicht gut dokumentiert. Es ist wahrscheinlich, dass das Verfahren die Verwendung von Biotransformationstechniken beinhaltet, bei denen Lithocholsäure unter Verwendung von mikrobiellen oder enzymatischen Systemen in 6-Ketolithocholsäure umgewandelt wird. Diese Methode ist aufgrund ihrer Spezifität und Effizienz bei der Herstellung der gewünschten Verbindung vorteilhaft.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Ketolithocholsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um andere Metaboliten zu bilden.

Reduktion: Sie kann reduziert werden, um Lithocholsäure oder andere reduzierte Derivate zu bilden.

Substitution: Die Hydroxylgruppe an der 3. Position kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Thionylchlorid und Phosphortribromid können für Substitutionsreaktionen verwendet werden.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von stärker oxidierten Gallensäuredervivaten.

Reduktion: Bildung von Lithocholsäure und anderen reduzierten Gallensäuren.

Substitution: Bildung von substituierten Gallensäuredervivaten mit unterschiedlichen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Mechanism of Action

- 6-Oxolithocholic acid is formed through the enzymatic conversion of lithocholic acid by cytochrome P450 enzymes (CYP3A1 and CYP3A2) . This transformation affects bile acid homeostasis, lipid metabolism, and inflammation pathways.

- The compound can modulate cholesterol metabolism and regulate lipid transporters, influencing various cellular processes .

Research Applications

- Analytical Chemistry : Used as a reference standard for studying bile acid metabolism.

- Cell Biology : Investigated for its effects on cell viability and apoptosis, particularly in hepatocytes .

- Pharmacology : Explored for therapeutic effects in liver diseases and metabolic disorders .

Medical Applications

Therapeutic Potential

- Liver Diseases : Studies suggest that this compound may have protective effects against liver injury due to its cytotoxic properties. It has been shown to induce apoptosis selectively in liver cells, making it a candidate for further investigation in liver pathology .

- Cholestatic Diseases : Research indicates altered bile acid profiles in cholestatic conditions, with implications for using bile acids like this compound as biomarkers or therapeutic agents .

| Condition | Effect of this compound |

|---|---|

| Liver Injury | Induces apoptosis in hepatocytes |

| Cholestatic Diseases | Potential biomarker for diagnosis |

Industrial Applications

Pharmaceutical Development

- The compound is utilized in the synthesis of pharmaceutical agents targeting bile acid receptors and metabolic pathways. Its derivatives are being explored for their potential to serve as modulators in drug development .

Biochemical Reagents

- In industrial settings, this compound functions as a biochemical reagent for various applications, including studies on lipid metabolism and cellular signaling pathways .

Case Studies

Case Study on Hepatotoxicity

A study investigated the cytotoxic effects of this compound on human hepatocytes. Results indicated that at specific concentrations, the compound induced significant apoptosis, suggesting its role in liver disease modeling and potential therapeutic applications .

Case Study on Bile Acid Metabolism

In a clinical setting, alterations in bile acid profiles were observed in patients with cholestatic liver disease. The study highlighted the potential of using bile acids like this compound as diagnostic markers due to their altered concentrations compared to healthy controls .

Wirkmechanismus

6-Ketolithocholic acid exerts its effects through interactions with various molecular targets and pathways. It is known to interact with nuclear receptors such as the vitamin D receptor and the pregnane X receptor, which play a role in regulating bile acid metabolism and detoxification processes . The compound can also induce apoptosis in certain cell types, particularly hepatocytes, through the activation of apoptotic pathways .

Vergleich Mit ähnlichen Verbindungen

6-Ketolithocholsäure ähnelt anderen Gallensäuren wie Lithocholsäure, Chenodesoxycholsäure und Ursodeoxycholsäure. Sie ist jedoch durch das Vorhandensein einer Ketogruppe an der 6. Position einzigartig, was ihr besondere chemische und biologische Eigenschaften verleiht .

Ähnliche Verbindungen

Lithocholsäure: Eine sekundäre Gallensäure, aus der 6-Ketolithocholsäure gewonnen wird.

Chenodesoxycholsäure: Eine primäre Gallensäure, die an der Emulgierung von Fetten beteiligt ist.

Ursodeoxycholsäure: Eine Gallensäure, die bei der Behandlung bestimmter Lebererkrankungen eingesetzt wird.

Die einzigartige Struktur und die Eigenschaften von 6-Ketolithocholsäure machen sie zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

6-Oxolithocholic acid (6-oxoLCA) is a derivative of lithocholic acid (LCA), a bile acid that has garnered interest for its diverse biological activities. This article delves into the biological activity of 6-oxoLCA, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Overview of Lithocholic Acid and Its Derivatives

Lithocholic acid is a monohydroxy bile acid produced by intestinal microbiota. It plays a crucial role in the gut-liver axis, influencing metabolic processes and immune responses. Recent studies have shown that LCA and its derivatives, including 6-oxoLCA, exhibit anti-inflammatory, anti-tumor, and immunomodulatory effects under specific conditions .

Nuclear Receptor Modulation

6-OxoLCA has been identified as a potent modulator of nuclear receptors such as RORγt, which is involved in T cell differentiation. Research indicates that 6-oxoLCA binds to RORγt with an equilibrium dissociation constant (K_D) of approximately 1.08 μM, suggesting significant affinity and potential for influencing immune responses . This interaction is particularly relevant in the context of autoimmune disorders where Th17 cell differentiation plays a critical role.

Impact on Gut Microbiota

6-OxoLCA influences gut microbiota composition and functionality. Studies show that oral administration alters the population of hepatic Kupffer cells, enhancing anti-inflammatory M2 macrophages while reducing pro-inflammatory M1 macrophages . This shift may contribute to improved gut health and reduced systemic inflammation.

Table 1: Biological Activities of this compound

Case Studies

-

Immunomodulatory Effects

A study demonstrated that 6-oxoLCA significantly inhibited Th17 cell differentiation, which is crucial for managing autoimmune diseases. The compound's ability to modulate cytokine production highlights its potential as a therapeutic agent in inflammatory conditions . -

Cancer Research

In vitro studies have shown that 6-oxoLCA can induce apoptosis in various cancer cell lines by destabilizing cyclin D1 levels, thereby inhibiting cell proliferation . This suggests a promising avenue for cancer therapy. -

Gut-Liver Axis Regulation

Research has indicated that 6-oxoLCA can regulate the gut-liver axis by enhancing intestinal barrier function and influencing the gut microbiome. This regulation is vital for maintaining liver health and preventing diseases associated with dysbiosis .

Eigenschaften

IUPAC Name |

(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZBXKZZDYMDCJ-IJPFKRJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946753 | |

| Record name | 3-Hydroxy-6-oxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-61-5 | |

| Record name | 6-Ketolithocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-6-oxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5β-Cholanic acid-3α-ol-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-KETOLITHOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR1VF7TT2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the biotransformation of lithocholic acid, and how is 6-ketolithocholic acid involved?

A: Lithocholic acid is a secondary bile acid known for its hepatotoxicity. Understanding its metabolic pathways is crucial for developing strategies to mitigate its harmful effects. Research shows that hepatic microsomal oxidation, primarily mediated by cytochrome P450 (P450) enzymes, plays a significant role in detoxifying lithocholic acid [, , ]. 6-Ketolithocholic acid (3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic acid) has been identified as a minor metabolite produced during this biotransformation process, particularly in humans []. While not the major metabolite, its formation contributes to the overall detoxification of lithocholic acid.

Q2: Which enzymes are primarily responsible for the formation of 6-ketolithocholic acid from lithocholic acid in humans?

A: Research utilizing human liver microsomes and recombinant P450 enzymes has identified CYP3A4 as the main enzyme responsible for 6-ketolithocholic acid formation from lithocholic acid []. This finding highlights the significance of CYP3A4 in the hepatic metabolism and detoxification of lithocholic acid.

Q3: Besides 6-ketolithocholic acid, what are the other metabolites of lithocholic acid produced by human liver microsomes, and how do their formation rates compare?

A: Human liver microsomes produce several lithocholic acid metabolites. In descending order of formation rate, they are: 3-ketocholanoic acid, hyodeoxycholic acid, ursodeoxycholic acid, murideoxycholic acid, and lastly, 6-ketolithocholic acid []. This indicates that while 6-ketolithocholic acid is formed, other metabolic pathways, particularly the formation of 3-ketocholanoic acid, are favored in the hepatic microsomal biotransformation of lithocholic acid.

Q4: What is the potential impact of identifying these lithocholic acid metabolic pathways on future research and therapeutic development?

A4: A thorough understanding of lithocholic acid metabolism, including the formation of metabolites like 6-ketolithocholic acid, is crucial for several reasons. Firstly, it helps to understand the mechanisms of lithocholic acid-induced hepatotoxicity. Secondly, it can aid in developing strategies to enhance the detoxification of lithocholic acid, potentially through modulating the activity of enzymes like CYP3A4. Lastly, this knowledge may contribute to the development of new therapeutic interventions for cholestatic liver diseases, where lithocholic acid accumulation plays a significant role.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.